molecular formula C12H9NO2 B058629 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one CAS No. 114044-22-3

1-(hydroxymethyl)benzo[cd]indol-2(1H)-one

Cat. No.: B058629
CAS No.: 114044-22-3
M. Wt: 199.2 g/mol
InChI Key: PTMYWVRSZSMUHX-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-(hydroxymethyl)benzo[cd]indol-2(1H)-one typically involves the following steps:

Chemical Reactions Analysis

1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one has several scientific research applications:

Comparison with Similar Compounds

1-(Hydroxymethyl)benzo[cd]indol-2(1H)-one can be compared with other indole derivatives:

Properties

IUPAC Name

1-(hydroxymethyl)benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-7-13-10-6-2-4-8-3-1-5-9(11(8)10)12(13)15/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMYWVRSZSMUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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